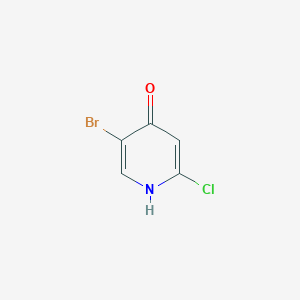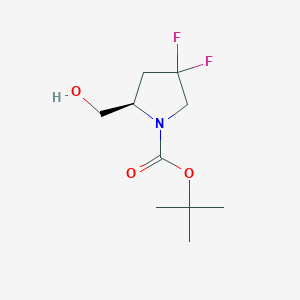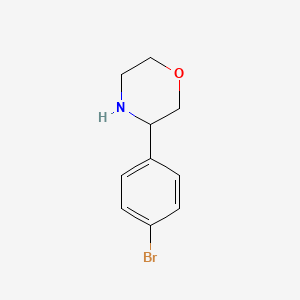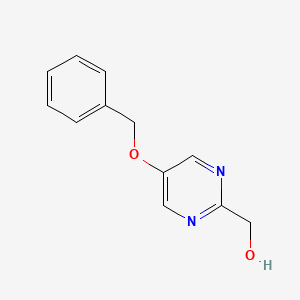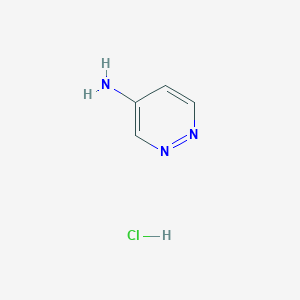![molecular formula C19H22N2O2 B1379053 4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol CAS No. 1476067-44-3](/img/structure/B1379053.png)
4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Quinoline derivatives, including "4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol," are synthesized through various organic reactions, showcasing their versatility and potential for generating complex molecules. For instance, the Michael addition followed by NaBH4 reduction and acid hydrolysis has been utilized for synthesizing fused quinuclidine-valerolactone systems, indicating the compound's relevance in organic synthesis and pharmaceutical research Fisher, Oppenheimer, & Cohen, 1975.
Antimicrobial Activity
Quinoline derivatives have shown promising results in antimicrobial studies. For example, substituted 1,2,3-triazoles derived from quinoline analogs exhibit significant antimicrobial properties Holla et al., 2005. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents.
Antituberculosis Activity
Research on new quinoline derivatives with antituberculosis activity reveals the therapeutic potential of these compounds. A specific study reports the synthesis of quinoline-based compounds with significant activity against tuberculosis Omel’kov et al., 2019. These findings underscore the importance of quinoline derivatives in addressing global health challenges such as tuberculosis.
Anticancer and Radioprotective Agents
Quinoline derivatives have also been investigated for their potential as anticancer and radioprotective agents. Research indicates that novel quinoline sulfonamide derivatives exhibit cytotoxic activity against cancer cells and show radioprotective effects in mice models Ghorab et al., 2008. These studies highlight the compound's potential in cancer therapy and protection against radiation-induced damage.
Heterocyclic Chemistry
The compound and its derivatives are extensively studied in heterocyclic chemistry for the synthesis of novel heterocyclic systems. These efforts are aimed at expanding the chemical diversity and exploring the potential applications of quinoline-based compounds in various domains, including drug discovery and materials science Reisch, Iding, & Bassewitz, 1993.
Propriétés
IUPAC Name |
4-[(1R,3S,4R,6S)-1-ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-13-10-21(11-19)17(9-19)18(23-13)14-5-6-20-16-4-3-12(22)7-15(14)16/h3-7,13,17-18,22H,2,8-11H2,1H3/t13-,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXBRDYIVRDPL-YFYLHZKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CN(C1)C(C2)C(O3)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C[C@H]3CN(C1)[C@@H](C2)[C@H](O3)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

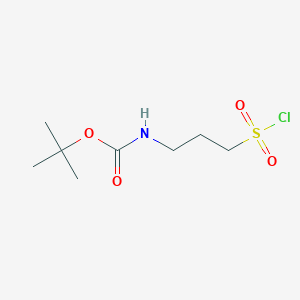

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)

